5,10-Dihydrobenzo[g]pteridine-2,4(1H,3H)-dione, commonly known as riboflavin or vitamin B2, is a water-soluble vitamin that plays a crucial role in various biological processes. It is essential for energy production and the metabolism of fats, drugs, and steroids. Riboflavin is classified as a member of the B-vitamin family and is vital for maintaining healthy skin, eyes, and nerve functions.
Riboflavin is primarily sourced from dietary intake, found in foods such as eggs, green leafy vegetables, nuts, and dairy products. It can also be synthesized in the laboratory through various chemical methods.
The synthesis of 5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as pH and temperature to ensure high yields and purity of the final product.
The molecular structure of 5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione features a fused pteridine ring system with two carbonyl groups at positions 2 and 4. The compound contains multiple functional groups including hydroxyls and amino groups that contribute to its biochemical activity.
5,10-Dihydrobenzo[g]pteridine-2,4(1H,3H)-dione participates in various chemical reactions:
The reactivity of riboflavin is influenced by its structure; the presence of electron-rich double bonds makes it susceptible to nucleophilic attack in certain chemical environments.
Riboflavin functions primarily as a precursor for flavocoenzymes such as flavin mononucleotide and flavin adenine dinucleotide. These coenzymes are crucial for various enzymatic reactions including:
The biological half-life of riboflavin is approximately 66 to 84 minutes following oral administration.
5,10-Dihydrobenzo[g]pteridine-2,4(1H,3H)-dione has several applications in scientific research:
The discovery of benzo[g]pteridine-based inhibitors of Histone Acetyltransferase 1 (Histone Acetyltransferase 1) necessitated innovative screening platforms due to historical challenges in acetyltransferase inhibitor development. Researchers pioneered an acetyl-click assay that leverages bioorthogonal chemistry to quantify Histone Acetyltransferase 1 enzymatic activity with high sensitivity. This method employs a biotinylated histone H4 N-terminal peptide substrate (residues 1-20) and 4-pentynoyl-CoA as an acetyl-CoA analog. Upon enzymatic transfer of the alkyne handle to lysine residues (primarily Lys5 and Lys12), a Cu(I)-catalyzed cycloaddition with biotin-azide facilitates immobilization on neutravidin plates. Detection occurs via streptavidin-HRP binding and Amplex Red peroxidation, generating a fluorescent signal proportional to Histone Acetyltransferase 1 activity [2].
Critical assay optimization established ideal conditions: 19 nM Histone Acetyltransferase 1–RbAp46 complex, 1.75 μM H4 peptide, and 100 μM 4-pentynoyl-CoA incubated for 60 minutes at 37°C. Linearity validation confirmed reliable quantification within 5.7–50% product conversion (R² = 0.98). Specificity controls demonstrated complete inhibition by 1 μM acetyl-CoA and a bisubstrate inhibitor (H4K12-CoA), while unrelated inhibitors (lysyl-CoA) showed no effect. High-throughput validation achieved a Z' factor >0.5 and signal window >2 across 96-well plates, confirming robustness for drug screening [2] [3].
Table 1: Performance Characteristics of Acetyl-Click HTS Platform
Parameter | Value | Significance |
---|---|---|
Detection Limit (LoD) | 1.6 ± 0.89% conversion | Minimum detectable activity |
Quantitation Limit (LoQ) | 5.7 ± 3.1% conversion | Reliable quantitative range |
Z' Factor | >0.5 | Excellent separation of positive/negative controls |
Signal Window | >2 | Sufficient dynamic range for screening |
IC₅₀ (H4K12-CoA) | ~1 μM | Validates biological relevance |
Benzo[g]pteridine derivatives—structurally analogous to riboflavin's isoalloxazine core—emerged as potent Histone Acetyltransferase 1 inhibitors during high-throughput screening. The isoalloxazine ring system (5,10-dihydropteridine-2,4-dione) proved essential for inhibition, functioning as a competitive molecular scaffold that occupies the acetyl-coenzyme A binding canyon. Molecular modeling revealed π-stacking between the pteridine tricycle and Histone Acetyltransferase 1's Phe220, alongside hydrogen bonding with Asp204 and Asn216. These interactions position the isoalloxazine ring to sterically hinder acetyl-coenzyme A accommodation while allowing strategic modifications to the ribityl sidechain [2] [3].
Structure-activity relationship studies of >70 analogs demonstrated that ribityl modifications significantly enhance potency:
Lead compound JG-2016 (later designated 24a) exemplifies these principles, achieving an IC₅₀ of 0.42 μM against the Histone Acetyltransferase 1–RbAp46 complex. Cellular assays confirmed target engagement, with JG-2016 suppressing nascent histone H4 acetylation (EC₅₀ = 3.1 μM) in MDA-MB-231 breast cancer cells [2] [3].
The Histone Acetyltransferase 1–RbAp46 complex exhibits unique kinetic behavior requiring specialized characterization. Pre-steady-state kinetic analysis revealed that benzo[g]pteridine inhibitors exhibit mixed-type inhibition patterns when assayed with acetyl-coenzyme A and histone H4 substrates. Bisubstrate analogs like H4K12-CoA—chemically linking coenzyme A to histone H4 lysine 12—served as critical mechanistic probes. These compounds demonstrated nanomolar affinity (Kᵢ ≈ 1 nM) for recombinant Histone Acetyltransferase 1, confirming the simultaneous engagement of both substrate-binding sites is thermodynamically favorable [2] [8].
Competitive chemoproteomic profiling using Coᴬ-based sepharose resins further elucidated binding mechanisms:
Table 2: Kinetic Parameters of Benzo[g]pteridine-Mediated Histone Acetyltransferase 1 Inhibition
Inhibitor | Kᵢ (μM) vs Acetyl-CoA | Kᵢ (μM) vs H4 Peptide | Inhibition Mode |
---|---|---|---|
JG-2016 | 0.38 ± 0.05 | 1.2 ± 0.3 | Mixed-type |
H4K12-CoA | 0.001 ± 0.0002 | 0.0009 ± 0.0001 | Bisubstrate-competitive |
Riboflavin (parent) | 12.5 ± 1.8 | 28.4 ± 4.1 | Partial competitive |
Target specificity is paramount for benzo[g]pteridine derivatives to function as useful chemical probes. Enzymatic counter-screening against 18 acetyltransferases revealed that JG-2016 exhibits >25-fold selectivity for Histone Acetyltransferase 1 over the structurally related Gcn5/PCAF family and >50-fold selectivity versus CBP/p300. This specificity profile originates from precise steric complementarity with Histone Acetyltransferase 1's shallow cofactor-binding cleft, which accommodates the planar isoalloxazine core more readily than deeper catalytic pockets of other acetyltransferases. Chemoproteomic selectivity assessment using Coᴬ-functionalized sepharose resins confirmed minimal off-target engagement, with JG-2016 reducing Histone Acetyltransferase 1 capture by 85% while affecting binding of CREB Binding Protein (<10%) and KAT6A/B (<5%) [2] [5] [8].
Table 3: Selectivity Profile of JG-2016 Across Acetyltransferase Families
Acetyltransferase | Family | IC₅₀ (μM) | Selectivity Ratio vs Histone Acetyltransferase 1 |
---|---|---|---|
Histone Acetyltransferase 1–RbAp46 | MYST-related | 0.42 | 1.0 (reference) |
GCN5L2 | GNAT | 12.7 | 30.2 |
PCAF | GNAT | 15.3 | 36.4 |
CREB Binding Protein | p300/CBP | >50 | >119 |
KAT6A | MYST | >50 | >119 |
TIP60 | MYST | 28.4 | 67.6 |
NAA10 | NatA | 37.9 | 90.2 |
Notably, mitochondrial acyltransferases showed negligible sensitivity, supporting nuclear-specific activity. Cellular target engagement assays using engineered histone sensors further confirmed selective Histone Acetyltransferase 1 inhibition without altering global H3K27ac or H3K9ac marks. This selectivity profile establishes benzo[g]pteridine derivatives as the first class of chemical probes capable of discriminating Histone Acetyltransferase 1 from functionally redundant acetyltransferases in chromatin synthesis pathways [3] [8].
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